

Application Notes and Protocols: Intramolecular Barbier Reaction for Lactone Synthesis

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Compound of Interest

Compound Name: (4R,7S)-7-isopropyl-4-methyloxepan-2-one

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Introduction

The intramolecular Barbier reaction is a powerful and versatile method for the formation of cyclic structures in organic synthesis. This one-pot reaction involves the reductive coupling of an alkyl halide and a carbonyl group, mediated by a metal, to form a carbon-carbon bond and a new stereocenter.[1][2] Unlike the related Grignard reaction, the organometallic intermediate in the Barbier reaction is generated in situ, allowing for milder reaction conditions and greater functional group tolerance.[2] This attribute makes it particularly valuable in the synthesis of complex molecules, including lactones, which are prevalent structural motifs in many natural products and pharmaceuticals.

This document provides a detailed overview of the application of the intramolecular Barbier reaction for the synthesis of lactones, with a focus on reactions mediated by samarium(II) iodide (SmI_2) and zinc (Zn). It includes a discussion of the reaction mechanism, a summary of quantitative data, and detailed experimental protocols for key transformations.

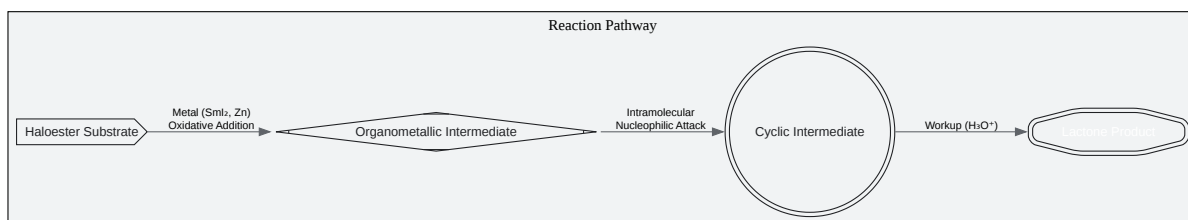
Reaction Mechanism

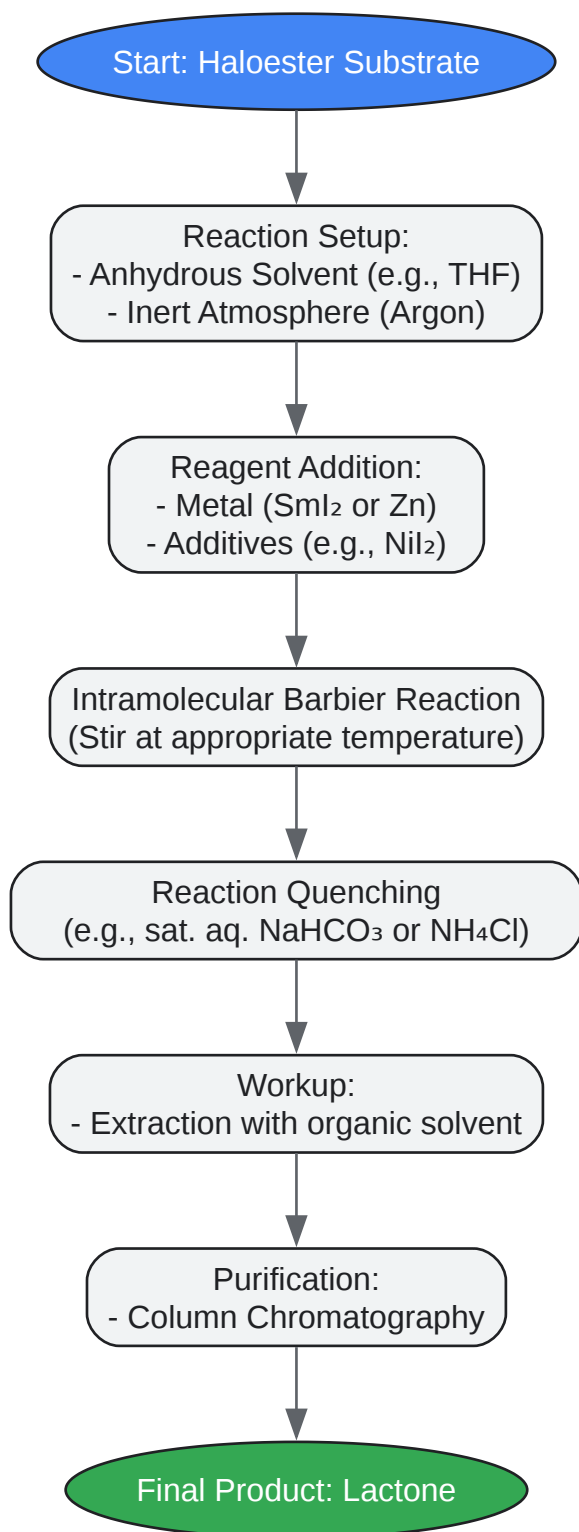
The generally accepted mechanism for the intramolecular Barbier reaction involves the initial formation of an organometallic species from the alkyl halide and the metal promoter.[3][4] In the

context of lactone synthesis from a haloester, the reaction is believed to proceed through the following key steps:

- Reductive Insertion: The metal (e.g., Sm or Zn) undergoes oxidative addition into the carbon-halogen bond of the haloester substrate to form an organometallic intermediate. In the case of SmI₂, this can proceed via two successive single-electron transfers to form an organosamarium species.^[3]
- Intramolecular Nucleophilic Attack: The nucleophilic carbon of the organometallic intermediate attacks the electrophilic carbonyl carbon of the ester group. This intramolecular cyclization forms a new carbon-carbon bond and generates a cyclic ketyl radical anion or a related intermediate.
- Intermediate Collapse and Product Formation: The cyclic intermediate collapses to form the lactone product upon acidic workup. The stereochemical outcome of the reaction is often influenced by the formation of a chelated transition state, which can lead to high diastereoselectivity.

Below is a generalized mechanistic pathway for the intramolecular Barbier reaction for lactone synthesis.





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